Pentaerythritol monostearate

Overview

Description

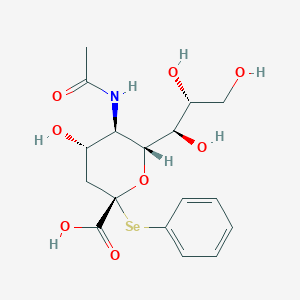

Pentaerythritol monostearate is a compound synthesized through the esterification of pentaerythritol and stearic acid. It is a derivative of pentaerythritol, a polyol known for its applications in various industries, including medicine and thermal energy storage .

Synthesis Analysis

The synthesis of this compound has been optimized using p-toluenesulfonic acid (TsOH) as a catalyst. The esterification process involves a mole ratio of stearic acid to pentaerythritol of 4.3:1, with toluene as a water entrainer and a refluxing time of 90 minutes. This method achieves an esterification rate of 96.5% under the optimized conditions .

Molecular Structure Analysis

This compound is derived from pentaerythritol, which can change from a body-centered tetrahedral molecular structure to a face-centered cubic crystalline structure during solid-solid phase transitions. This structural change is associated with the absorption of hydrogen bond energy, which is significant for its use in thermal energy storage applications .

Chemical Reactions Analysis

Pentaerythritol has been used as a versatile substrate in various chemical reactions, including as an H-bonding organocatalyst for the synthesis of indazolo[2,1-b]phthalazine-trione derivatives and in the presence of boric acid for the synthesis of pyrano[2,3-d]pyrimidinone derivatives. These reactions highlight the compound's utility in producing polyfunctionalized products and its role in green chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been characterized, with an acid value of 0.4 mg KOH/g, a melting point of 66°C, and a saponification value of 186.1 mg KOH/g. These properties are determined through China's National Standards and are essential for its application in various industries .

Relevant Case Studies

Case studies involving this compound are not explicitly mentioned in the provided papers. However, the synthesis and application of pentaerythritol derivatives in thermal energy storage and as catalysts in organic synthesis provide insight into the practical uses of these compounds .

Scientific Research Applications

Vascular Reactivity and Superoxide Production

Pentaerythritol tetranitrate, which metabolizes into pentaerythritol monostearate, has shown vasoprotective activities in experimental atherosclerosis. This study aimed to understand the underlying mechanisms, focusing on the liberation of nitric oxide (NO), stimulation of human soluble guanylate cyclase, and vasorelaxation in rabbit aorta. The results suggested that oral treatment with pentaerythritol tetranitrate reduces vascular oxidant stress by an NO-dependent pathway, potentially contributing to vasoprotective activity in atherosclerosis (Kojda, Hacker, & Noack, 1998).

Angiotensin II–Induced Vascular Dysfunction

Chronic treatment with pentaerythritol tetranitrate was tested for its ability to improve angiotensin II–induced vascular oxidative stress and dysfunction. The study found that this treatment improved impaired endothelial and smooth muscle function, normalized vascular and cardiac reactive oxygen species production, and prevented endothelial NO synthase uncoupling. These results highlight the antioxidant properties of pentaerythritol tetranitrate, distinguishing it from other organic nitrates (Schuhmacher et al., 2010).

Perinatal Programming Effect

A study on spontaneously hypertensive rats examined the perinatal programming effect of pentaerythritol tetranitrate. The results indicated that maternal treatment with this compound led to epigenetic modifications, gene expression changes, improved endothelial function, and a persistent blood pressure reduction in female offspring. These findings suggest potential implications for human health, particularly in the context of hypertension and cardiovascular disease (Wu et al., 2015).

PVC Thermal Stabilization

Pentaerythritol monooleate was developed as a novel PVC thermal stabilizer. Research in this area has shown that the composite thermal stabilizers, which include pentaerythritol monooleate, enhance processability and thermal stability of PVC. This suggests its utility in industrial applications related to PVC processing and stabilization (Wang Xu, 2012).

Safety and Hazards

Future Directions

Pentaerythritol is a versatile substrate for the synthesis of many polyfunctionalized products . A great deal of research has been done in this field, utilizing various mediums (solvent-free conditions, aqueous media, and organic solvents) for the synthesis of the products of containing pentaerythritols . This classification is based on the importance of economic and environmentally friendly reactions .

Mechanism of Action

Target of Action

Pentaerythritol monostearate is a derivative of pentaerythritol, which is a versatile building block for the synthesis and production of various commercial products It is commonly used as a surfactant and emulsifier, suggesting that its targets may include interfaces and boundaries in various systems .

Mode of Action

The mode of action of this compound is largely dependent on its application. As a surfactant and emulsifier, it reduces surface tension and promotes the formation of stable mixtures of substances that are usually immiscible . This is achieved through its interaction with the interfaces of these substances, allowing them to mix more readily.

Biochemical Pathways

It’s worth noting that pentaerythritol derivatives have been synthesized using copper (i) catalyzed azide alkyne cycloaddition reactions (cuaacs), suggesting that it may interact with biochemical pathways involving these reactions .

Pharmacokinetics

Given its use as a surfactant and emulsifier, it is likely to have good bioavailability in the systems where it is applied .

Result of Action

The result of this compound’s action is the formation of stable mixtures of substances that would otherwise be immiscible . This can enhance the stability and moisturizing effects of products in which it is used .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility may be affected by the presence of water and many organic solvents . Additionally, temperature and pH could potentially influence its effectiveness as a surfactant and emulsifier .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Pentaerythritol monostearate are not well-studied. It is known that pentaerythritol, the parent compound, interacts with various biomolecules in its applications. For instance, in the production of alkyd resins, pentaerythritol reacts with fatty acids and phthalic anhydride

Molecular Mechanism

It’s known that pentaerythritol can undergo reactions with various compounds due to its four hydroxyl groups

properties

IUPAC Name |

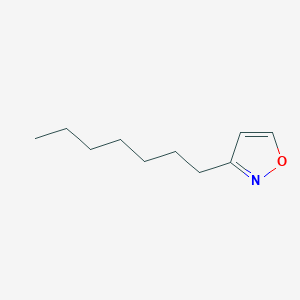

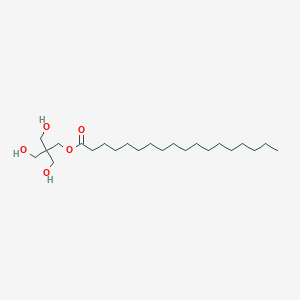

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)28-21-23(18-24,19-25)20-26/h24-26H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQVDVNAKHFQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052675 | |

| Record name | Pentaerythritol monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78-23-9, 8045-34-9 | |

| Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gruenau S | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2,2-bis(hydroxymethyl)propyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9BY3B181Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.